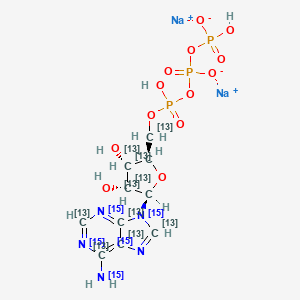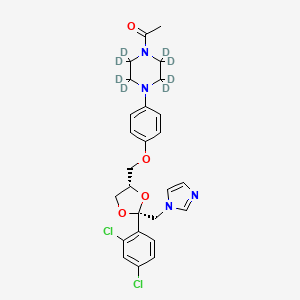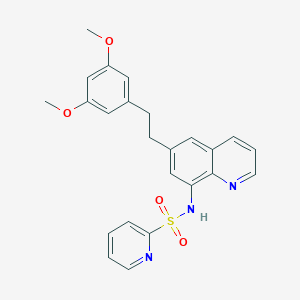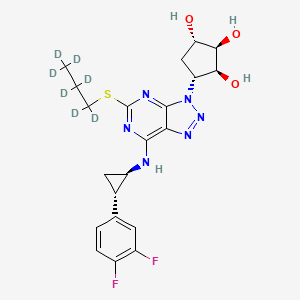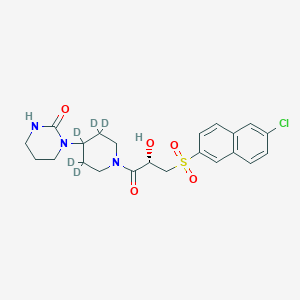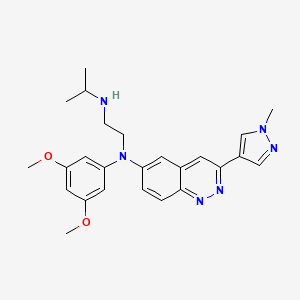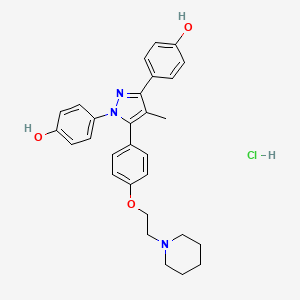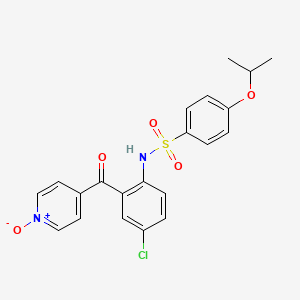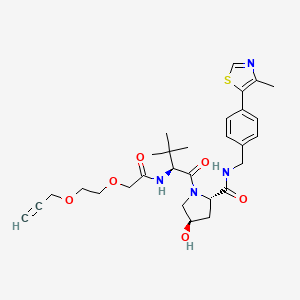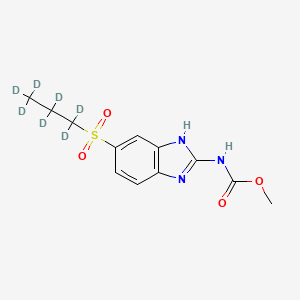
Albendazole sulfone-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Albendazole sulfone-d7 is a deuterium-labeled derivative of Albendazole sulfone. Albendazole sulfone itself is a metabolite of Albendazole, a broad-spectrum anthelmintic used to treat various parasitic infections. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic studies, as it allows for precise tracking and quantification of the compound in biological systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Albendazole sulfone-d7 involves the deuteration of Albendazole sulfone. One common method includes the oxidation of Albendazole using hydrogen peroxide (H₂O₂) in the presence of water (H₂O) as a solvent. This reaction is carried out at room temperature, making it an environmentally friendly and operationally simple process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of deuterium oxide (D₂O) in place of regular water (H₂O) is a key step in the deuteration process .
化学反应分析
Types of Reactions
Albendazole sulfone-d7 undergoes various chemical reactions, including:
Oxidation: Conversion of Albendazole to Albendazole sulfone using oxidizing agents like hydrogen peroxide.
Reduction: Potential reduction back to Albendazole or other intermediates under specific conditions.
Substitution: Possible substitution reactions involving the benzimidazole ring structure.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Solvents: Water (H₂O) or deuterium oxide (D₂O) for deuteration processes.
Catalysts: No specific catalysts are required for the oxidation process.
Major Products Formed
Albendazole sulfone: The primary product formed from the oxidation of Albendazole.
Deuterated Intermediates: Various deuterated intermediates may form during the synthesis of this compound.
科学研究应用
Albendazole sulfone-d7 has a wide range of applications in scientific research:
Pharmacokinetic Studies: Used to track and quantify the distribution and metabolism of Albendazole in biological systems.
Drug Development: Helps in understanding the metabolic pathways and potential interactions of Albendazole and its metabolites.
Analytical Chemistry: Employed as a reference standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques
Biological Research: Used to study the effects of Albendazole and its metabolites on various parasites and pathogens.
作用机制
Albendazole sulfone-d7, like Albendazole, exerts its effects by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation leads to degenerative alterations in the tegument and intestinal cells of the parasite, ultimately causing immobilization and death. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking in research studies .
相似化合物的比较
Similar Compounds
Albendazole: The parent compound, used as a broad-spectrum anthelmintic.
Albendazole sulfoxide: Another metabolite of Albendazole with similar anthelmintic properties.
Ricobendazole: A metabolite of Albendazole with low bioavailability but effective anthelmintic activity.
Uniqueness of Albendazole sulfone-d7
This compound is unique due to its deuterium labeling, which provides several advantages in research applications:
Enhanced Tracking: Allows for precise quantification and tracking in pharmacokinetic studies.
Stable Isotope Labeling: Improves the accuracy of analytical techniques like HPLC and MS.
Research Versatility: Useful in various fields, including chemistry, biology, medicine, and industry
属性
分子式 |
C12H15N3O4S |
|---|---|
分子量 |
304.38 g/mol |
IUPAC 名称 |
methyl N-[6-(1,1,2,2,3,3,3-heptadeuteriopropylsulfonyl)-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C12H15N3O4S/c1-3-6-20(17,18)8-4-5-9-10(7-8)14-11(13-9)15-12(16)19-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i1D3,3D2,6D2 |
InChI 键 |
CLSJYOLYMZNKJB-JOMZKNQJSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |
规范 SMILES |
CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


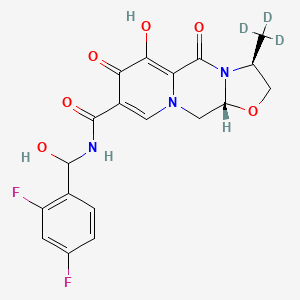
![2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid](/img/structure/B12413965.png)

